REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:6])[C:3](Cl)=[O:4].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[Cl:1][CH:2]([Cl:6])[C:3]([O:10][CH:7]([CH3:9])[CH3:8])=[O:4]
|
Name
|
|
Quantity
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60 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed in a vacuum at ambient temperature
|
Type
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ADDITION
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Details
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The residue is subsequently mixed with a mixture of ice water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
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Type
|
WASH
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Details
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the organic phase is successively washed with water, aqueous sodium hydrogen carbonate solution and again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
|
CUSTOM
|
Details
|
After removal of the solvent, there
|
Type
|
CUSTOM
|
Details
|
are obtained 7.5 g
|
Type
|
DISTILLATION
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Details
|
(73% of theory) isopropyl dichloroacetate which, after distillation (67°-68° C., 24 hPa)
|
Type
|
CUSTOM
|
Details
|
is obtained as a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
ClC(C(=O)OC(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |